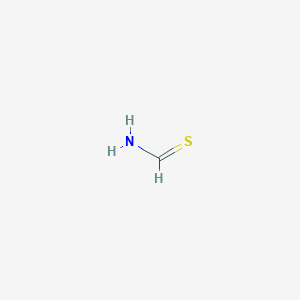
methylsulfanylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methylsulfanylsilane, also known as methylthiomethylsilane, is an organosilicon compound with the chemical formula CH3SiH3SCH3. This compound is part of the broader class of silanes, which are silicon-based hydrides. Silanes are known for their ability to form bonds with both organic and inorganic materials, making them valuable in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of silane, (methylthio)-, typically involves the reaction of methylthiomethyl chloride with silane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of silane, (methylthio)-, often involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The process may also include purification steps to remove any impurities and ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
methylsulfanylsilane, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of siloxanes.
Reduction: Involves the gain of electrons, typically using reducing agents like hydrosilanes.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrosilanes, halogenating agents, and oxidizing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include various siloxanes, silanols, and other organosilicon compounds. These products have diverse applications in industries ranging from electronics to pharmaceuticals .
Aplicaciones Científicas De Investigación
methylsulfanylsilane, has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for various biological studies.
Medicine: Utilized in the development of drug delivery systems and other medical applications.
Industry: Applied in the production of coatings, adhesives, and sealants due to its ability to bond with both organic and inorganic materials
Mecanismo De Acción
The mechanism of action of silane, (methylthio)-, involves its ability to form strong bonds with both organic and inorganic substrates. This dual reactivity is due to the presence of both silicon and sulfur atoms in its structure. The silicon atom can form bonds with inorganic materials, while the sulfur atom can interact with organic molecules. This unique property makes it a valuable coupling agent in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Methylsilane (CH3SiH3): Similar in structure but lacks the sulfur atom, making it less versatile in bonding with organic materials.
Trimethylsilane ((CH3)3SiH): Contains three methyl groups attached to silicon, making it more hydrophobic and less reactive compared to silane, (methylthio)-
Uniqueness
methylsulfanylsilane, stands out due to its dual reactivity, allowing it to bond with both organic and inorganic materials. This property makes it more versatile and valuable in various industrial and research applications compared to its counterparts .
Propiedades
Número CAS |
16643-15-5 |
|---|---|
Fórmula molecular |
CH6SSi |
Peso molecular |
78.21 g/mol |
Nombre IUPAC |
methylsulfanylsilane |
InChI |
InChI=1S/CH6SSi/c1-2-3/h1,3H3 |
Clave InChI |
KMRKZWOJLUYLAM-UHFFFAOYSA-N |
SMILES |
CS[SiH3] |
SMILES canónico |
CS[SiH3] |
Sinónimos |
(Methylthio)silane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-Chloro-9-[3-(2-chloroethylamino)propylamino]-2-methoxyacridine dihydrochloride](/img/structure/B92389.png)






